molecular formula C16H25N3O2 B5300638 N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide

N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide

Cat. No. B5300638
M. Wt: 291.39 g/mol
InChI Key: LYHIFZFUYRMODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl}ethyl)acetamide, commonly known as EMA401, is a small molecule drug that has been studied for its potential use in pain management. It was originally developed by a pharmaceutical company, Spinifex Pharmaceuticals, and has undergone several clinical trials in recent years.

Mechanism of Action

EMA401 works by targeting a specific protein called the angiotensin II type 2 receptor (AT2R). This receptor is involved in the regulation of pain signaling, and EMA401 has been shown to block its activity. By blocking the AT2R, EMA401 may be able to reduce the transmission of pain signals in the nervous system.
Biochemical and Physiological Effects:
Studies have shown that EMA401 can reduce pain in animal models of neuropathic pain. It has also been shown to have a favorable safety profile, with no significant adverse effects observed in clinical trials. Additionally, EMA401 does not appear to have any addictive potential, unlike many current pain medications.

Advantages and Limitations for Lab Experiments

One advantage of EMA401 is its specificity for the AT2R, which may make it a more targeted and effective treatment for neuropathic pain. However, one limitation is that its efficacy may vary depending on the underlying cause of the pain, and further research is needed to fully understand its potential uses.

Future Directions

There are several potential future directions for research on EMA401. One area of interest is in combination therapy, where EMA401 may be used in conjunction with other pain medications to enhance their efficacy. Additionally, further studies are needed to understand the long-term safety and efficacy of EMA401, as well as its potential uses in other types of pain. Overall, EMA401 shows promise as a potential new treatment for neuropathic pain, and further research is needed to fully understand its potential uses and limitations.

Synthesis Methods

The synthesis of EMA401 involves several steps, including the use of various reagents and solvents. One common method involves the condensation of 2-(2-chloroethoxy)ethylamine with 5-ethyl-2-pyridinemethanol, followed by the addition of morpholine and acetic anhydride. The resulting product is then purified through a series of chromatography steps.

Scientific Research Applications

EMA401 has been studied extensively for its potential use in pain management, particularly for the treatment of neuropathic pain. Neuropathic pain is a type of chronic pain that is caused by damage or dysfunction of the nervous system. Current treatments for neuropathic pain, such as opioids and antidepressants, often have limited efficacy and can cause unwanted side effects.

properties

IUPAC Name

N-[2-[4-[(5-ethylpyridin-2-yl)methyl]morpholin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-3-14-4-5-15(18-10-14)11-19-8-9-21-16(12-19)6-7-17-13(2)20/h4-5,10,16H,3,6-9,11-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHIFZFUYRMODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN2CCOC(C2)CCNC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{4-[(5-Ethylpyridin-2-YL)methyl]morpholin-2-YL}ethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.